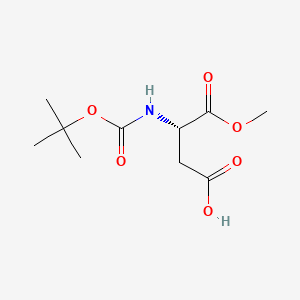

Boc-Asp-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFIVTBTZUCTQH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98045-03-5 | |

| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to N-Boc-L-aspartic Acid β-Methyl Ester (Boc-Asp(OMe)-OH)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butoxycarbonyl-L-aspartic acid β-methyl ester, commonly abbreviated as Boc-Asp(OMe)-OH, is a pivotal amino acid derivative employed extensively in the fields of peptide chemistry and pharmaceutical research.[1][2] As a bifunctionally protected aspartic acid, it serves as an essential building block in the methodical assembly of complex peptides and peptidomimetics.[3] The molecule features an acid-labile tert-butoxycarbonyl (Boc) group protecting the α-amino function and a relatively stable methyl ester protecting the side-chain (β) carboxyl group. This orthogonal protection scheme is fundamental to its utility, allowing for selective deprotection and modification during solid-phase peptide synthesis (SPPS) and other synthetic methodologies.[2]

It is crucial to distinguish this compound from its isomer, N-Boc-L-aspartic acid α-methyl ester (Boc-Asp-OMe, CAS 98045-03-5), where the α-carboxyl group is esterified.[4][5] This guide focuses specifically on the β-methyl ester (CAS 59768-74-0), which is more commonly utilized for incorporating aspartic acid residues into a growing peptide chain. Its favorable properties, including stability and solubility, make it a reliable reagent for both academic and industrial research.[1]

Chemical Structure and Identifiers

The structural arrangement of Boc-Asp(OMe)-OH, with its distinct protecting groups, is central to its chemical behavior and applications in synthesis.

| Identifier | Value |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid |

| Synonyms | Boc-L-Asp(OMe)-OH, Boc-L-aspartic acid 4-methyl ester, N-(tert-Butoxycarbonyl)-L-aspartic acid 4-methyl ester[6] |

| CAS Number | 59768-74-0[1][7] |

| Molecular Formula | C₁₀H₁₇NO₆ |

| Molecular Weight | 247.25 g/mol [1][7] |

| SMILES | COC(=O)C--INVALID-LINK--OC(C)(C)C)C(O)=O |

| InChI Key | WFPSMPYVXFVVFA-LURJTMIESA-N |

Physicochemical Properties

The physical and chemical properties of Boc-Asp(OMe)-OH are well-documented, ensuring its consistent performance in experimental settings.

| Property | Value |

| Appearance | White to off-white solid or powder.[1][7] |

| Melting Point | 60 - 70 °C[1] |

| Optical Rotation | [α]₂₀/D = -5 ± 1° (c=2 in Methanol)[1] |

| Purity | Typically ≥98.0% (assayed by HPLC or TLC).[1] |

| Solubility | Soluble in DMSO (up to 200 mg/mL), methanol, and other common organic solvents.[1][7] |

| Storage | Recommended storage at 0 - 8 °C for short-term and -20 °C for long-term stability.[1][7] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of Boc-Asp(OMe)-OH. Based on its structure and data from analogous compounds, the following characteristic signals are expected.[8]

| Technique | Expected Characteristics |

| ¹H NMR | δ (ppm): ~1.4 (s, 9H, Boc C(CH₃)₃), ~2.8 (m, 2H, β-CH₂), ~3.7 (s, 3H, OCH₃), ~4.5 (m, 1H, α-CH), ~5.5 (d, 1H, NH), ~10-12 (br s, 1H, COOH). |

| ¹³C NMR | δ (ppm): ~28 (Boc CH₃), ~36 (β-CH₂), ~50 (α-CH), ~52 (OCH₃), ~80 (Boc C(CH₃)₃), ~156 (Boc C=O), ~171 (Ester C=O), ~173 (Carboxylic Acid C=O). |

| IR (Infrared) | ν (cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch), ~1740 (Ester C=O stretch), ~1710 (Carboxylic Acid C=O stretch), ~1690 (Carbamate C=O stretch), ~1160 (C-O stretch). |

Synthesis and Purification

The preparation of Boc-Asp(OMe)-OH is a multi-step process that requires careful control of protecting group chemistry.

The logical pathway for synthesizing Boc-Asp(OMe)-OH involves the selective protection of the side-chain carboxyl group followed by the protection of the α-amino group.

Caption: Synthesis workflow for Boc-Asp(OMe)-OH.

The following is a generalized protocol for the synthesis of Boc-Asp(OMe)-OH.

-

Esterification: L-aspartic acid is suspended in methanol. A catalytic amount of a strong acid (e.g., thionyl chloride or H₂SO₄) is added carefully at 0 °C. The mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure to yield the crude L-aspartic acid β-methyl ester.[9]

-

Boc-Protection: The crude ester is dissolved in a solvent mixture such as THF/water. A base (e.g., sodium bicarbonate) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) at 0 °C. The reaction is stirred at room temperature overnight.[9]

-

Work-up and Purification: The reaction mixture is concentrated to remove the organic solvent. The remaining aqueous solution is acidified to a low pH (e.g., pH 2-3) with a suitable acid like citric acid or cold HCl, leading to the precipitation of the product. The solid is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product can be further purified by recrystallization or silica (B1680970) gel column chromatography.

Reactivity and Applications in Peptide Synthesis

The utility of Boc-Asp(OMe)-OH is defined by the orthogonal nature of its protecting groups, which allows for selective removal and subsequent reactions.

The Boc group is sensitive to acid, while the methyl ester is cleaved by saponification. This allows the α-amino group to be deprotected for chain elongation without affecting the side chain.

Caption: Reactivity pathways for Boc-Asp(OMe)-OH.

-

Resin Swelling: The peptide-resin is swelled in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

-

Deprotection: The resin is treated with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 20-30 minutes at room temperature.

-

Washing: The resin is thoroughly washed with DCM, followed by a neutralization step with a base solution (e.g., 10% diisopropylethylamine in DMF), and finally washed with DMF to prepare for the next coupling cycle.

-

Activation: In a separate vessel, the incoming Boc-protected amino acid (e.g., Boc-Ala-OH) is pre-activated by dissolving it in DMF with a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, HOBt) for several minutes.

-

Coupling: The activation solution is added to the deprotected peptide-resin from the previous step. The mixture is agitated at room temperature for 1-2 hours.

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts, completing the coupling step. The cycle of deprotection and coupling is repeated to elongate the peptide chain.

Safety and Handling

Boc-Asp(OMe)-OH is classified as an irritant. Users should exercise caution and adhere to standard laboratory safety practices.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Use a dust mask or work in a ventilated hood to avoid inhalation of the powder.

-

Storage Class: Combustible Solid (Storage Class 11).

Conclusion

N-Boc-L-aspartic acid β-methyl ester is a cornerstone reagent for modern peptide synthesis. Its well-defined chemical properties, coupled with a robust protection strategy, provide chemists with a reliable tool for constructing complex peptide-based molecules for research, diagnostics, and therapeutic drug development.[1][2] A thorough understanding of its structure, reactivity, and handling is paramount for its successful application in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. (3S)-3-(((tert-butoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid | C10H17NO6 | CID 11021202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Boc-Asp-OMe from Aspartic Acid

This technical guide provides a comprehensive overview of the synthetic routes for preparing N-Boc-L-aspartic acid methyl esters from L-aspartic acid. This document details the common synthetic strategies, provides in-depth experimental protocols, and summarizes key quantitative data. The strategic protection of the amino and carboxylic acid functional groups of aspartic acid is a critical step in peptide synthesis and the development of complex pharmaceutical agents. This guide focuses on the preparation of the α-methyl ester (this compound), the β-methyl ester (Boc-Asp(OMe)-OH), and the dimethyl ester (Boc-Asp(OMe)-OMe), which are crucial building blocks in these applications.[1]

Overview of Synthetic Strategies

The synthesis of Boc-protected aspartic acid methyl esters from the parent amino acid involves two primary chemical transformations:

-

N-protection : The amino group of aspartic acid is protected with the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting aspartic acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions.[] The Boc group is favored for its stability under neutral or basic conditions and its facile removal under mild acidic conditions.[]

-

Esterification : The carboxylic acid groups are converted to methyl esters. This can be done before or after N-protection. The key challenge lies in the selective esterification of either the α- or β-carboxylic acid to yield the desired mono-ester.

The primary synthetic pathways can be categorized as follows:

-

Route A : N-protection of L-aspartic acid followed by non-selective or selective esterification.

-

Route B : Esterification of L-aspartic acid to form the dimethyl ester or a mono-ester, followed by N-protection.

-

Route C : A multi-step process involving orthogonal protecting groups to achieve high selectivity for one of the mono-esters, particularly the α-ester.

The choice of strategy depends on the desired final product (α-ester, β-ester, or di-ester) and the required purity. A significant challenge in these syntheses is the potential for aspartimide formation, a side reaction that can occur under both acidic and basic conditions, leading to impurities that are difficult to remove.[3][4][5]

Visualization of Synthetic Pathways

The logical flow of the synthetic strategies for preparing various this compound derivatives is illustrated below.

Caption: Synthetic routes from L-aspartic acid to its Boc-protected methyl esters.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final products.

Protocol 1: Synthesis of N-Boc-L-Aspartic Acid

This protocol describes the N-protection of L-aspartic acid.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of N-Boc-L-Aspartic Acid.

Methodology:

-

Reaction : L-aspartic acid (16.2 g) is dissolved in 200 mL of 0.002 mol/L potassium bicarbonate solution with stirring. Di-tert-butyl dicarbonate ((Boc)₂O) is added in three portions (8 g, 8 g, and 9 g) at one-hour intervals. The reaction is allowed to proceed for an additional 2 hours after the final addition.[6]

-

Work-up : The pH of the reaction mixture is adjusted to 3 using 0.001 mol/L hydrochloric acid.[6]

-

Extraction : The product is extracted three times with dichloromethane (0.4 L per extraction). The organic layers are combined.[6]

-

Purification : The combined organic layer is washed with brine until neutral and then dried over anhydrous sodium sulfate (B86663) for 8 hours.[6]

-

Isolation : The solution is filtered, and the filtrate is concentrated under reduced pressure. The resulting solid is crystallized by adding 50 mL of petroleum ether with stirring. The product is collected by filtration and dried.[6]

| Parameter | Value | Reference |

| Starting Material | L-Aspartic Acid | [6] |

| Key Reagents | (Boc)₂O, KHCO₃, HCl | [6] |

| Solvent | Water, Dichloromethane | [6] |

| Reported Yield | 94.15% | [6] |

Protocol 2: Synthesis of Boc-L-Asp(OMe)-OH (β-Methyl Ester)

This protocol is adapted from a method starting with L-aspartic acid-β-methyl ester hydrochloride.[7]

Methodology:

-

Reaction : L-aspartic acid-β-methyl ester hydrochloride (9.18 g, 50 mmol) is dissolved in 50 mL of water. Sodium bicarbonate (8.4 g, 100 mmol) is added, followed by 100 mL of THF and di-tert-butyl dicarbonate (21.8 g, 100 mmol).[7]

-

Reaction Time : The mixture is stirred overnight at room temperature.[7]

-

Isolation : The reaction solution is concentrated to dryness under reduced pressure.

-

Purification : The residue is taken up in water and the pH is adjusted to 3 with dilute HCl. The aqueous solution is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the product.[8]

| Parameter | Value | Reference |

| Starting Material | L-Aspartic acid-β-methyl ester HCl | [7] |

| Key Reagents | (Boc)₂O, NaHCO₃ | [7] |

| Solvent | Water, THF | [7] |

| Reaction Time | Overnight | [7] |

| Purity | >98% | [7][9] |

Protocol 3: Synthesis of Boc-L-Asp(OMe)-OMe (Dimethyl Ester)

This protocol involves the initial formation of the aspartic acid dimethyl ester, followed by N-protection.

Methodology:

-

Esterification : Thionyl chloride (SOCl₂, 3.0 eq.) is added dropwise to a solution of L-aspartic acid (1.0 eq.) in methanol (B129727) at 0 °C. The mixture is then heated to reflux for 2 hours. The solvent is removed in vacuo to obtain L-aspartic acid dimethyl ester hydrochloride.[10]

-

N-protection : The crude ester hydrochloride (1.0 eq.) is dissolved in a 1:1 mixture of THF and water. Sodium bicarbonate (3.0 eq.) and (Boc)₂O (1.0 eq.) are added at 0 °C. The reaction is stirred at room temperature for 10 hours.[10]

-

Work-up : Volatiles are removed in vacuo. The residue is diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-Boc-L-aspartic acid dimethyl ester.[10]

| Parameter | Value | Reference |

| Starting Material | L-Aspartic Acid | [10] |

| Key Reagents | SOCl₂, MeOH, (Boc)₂O, NaHCO₃ | [10] |

| Solvent | Methanol, THF, Water | [10] |

| Reaction Time | 2h (Esterification), 10h (Protection) | [10] |

Key Considerations and Side Reactions

Aspartimide Formation

The most significant side reaction during the synthesis and subsequent use of protected aspartic acid derivatives is the formation of a five-membered succinimide (B58015) ring, known as an aspartimide.[3] This occurs through the intramolecular cyclization of the aspartyl residue, where the backbone nitrogen attacks the side-chain carbonyl group. This side reaction is particularly prevalent when the Asp residue is followed by a small amino acid like Glycine or Serine and is promoted by basic conditions (e.g., piperidine (B6355638) in Fmoc synthesis) or high temperatures.[5] Aspartimide formation leads to a mixture of α- and β-aspartyl peptides upon ring-opening, which are often difficult to separate from the desired product.[3] Using bulkier side-chain protecting groups or modified deprotection protocols can help minimize this issue.[5]

Purification and Characterization

Purification of the final products is typically achieved by column chromatography on silica (B1680970) gel or by recrystallization. The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) : To confirm the chemical structure and isomeric purity.

-

Mass Spectrometry (MS) : To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC) : To determine the chemical and enantiomeric purity.

Conclusion

The synthesis of this compound derivatives from aspartic acid is a well-established but nuanced process that requires careful control of reaction conditions to achieve high yields and purity. The choice of synthetic route—whether through initial N-protection or esterification—is dictated by the specific methyl ester isomer required. For researchers and professionals in drug development, a thorough understanding of these protocols and potential side reactions like aspartimide formation is essential for the successful application of these versatile building blocks in the construction of complex peptides and other bioactive molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]

- 7. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Boc-Asp(OMe)-OH ≥98.0% (TLC) | 59768-74-0 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to N-tert-butoxycarbonyl-L-aspartic acid methyl esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of the isomeric compounds N-tert-butoxycarbonyl-L-aspartic acid 1-methyl ester and N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester. These compounds are critical building blocks in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel therapeutics.

Core Chemical and Physical Properties

N-tert-butoxycarbonyl-L-aspartic acid methyl ester exists as two principal isomers: the α-ester (1-methyl ester) and the β-ester (4-methyl ester). The location of the methyl ester group significantly influences the chemical reactivity and utility of each isomer. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled reactions in peptide synthesis and other complex molecular constructions.

N-tert-butoxycarbonyl-L-aspartic acid 1-methyl ester (Boc-Asp-OMe)

This isomer features the methyl ester at the α-carboxylic acid position, leaving the β-carboxylic acid free.

Table 1: Physical and Chemical Properties of N-tert-butoxycarbonyl-L-aspartic acid 1-methyl ester

| Property | Value |

| CAS Number | 98045-03-5[1] |

| Molecular Formula | C10H17NO6 |

| Molecular Weight | 247.25 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 87.0 to 91.0 °C |

| Optical Rotation | [α]20/D -20.0 to -23.0 deg (c=1, MeOH) |

| Purity | >97.0% (HPLC) |

| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place. |

Table 2: Spectroscopic Data for N-tert-butoxycarbonyl-L-aspartic acid 1-methyl ester

| Spectrum Type | Key Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm) = 1.42 (s, 9H), 2.82 (dd, J=4.8, 17.2 Hz, 1H), 3.02 (dd, J=17.2, 4.1 Hz, 1H), 3.69 (s, 3H), 4.59-4.62 (m, 1H), 5.57 (d, J=8.5Hz, 1H), 10.8 (sl, 1H)[2] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm) = 28.2, 36.4, 49.7, 52.1, 80.5, 155.6, 171.6, 175.8[2] |

| IR (cm⁻¹) | 3429 (N-H), 2979 (C-H), 1714 (C=O)[2] |

| Mass Spectrum | Data for related compounds suggest characteristic fragmentation patterns including loss of the Boc group.[3] |

N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester (Boc-Asp(OMe)-OH)

This isomer has the methyl ester at the β-carboxylic acid position, which is crucial for its application in solid-phase peptide synthesis (SPPS) where the α-carboxylic acid must be available for coupling reactions.

Table 3: Physical and Chemical Properties of N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester

| Property | Value |

| CAS Number | 59768-74-0[4] |

| Molecular Formula | C10H17NO6 |

| Molecular Weight | 247.25 g/mol [4] |

| Appearance | White solid[5] |

| Purity | ≥98.0% (TLC)[4] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] |

| Storage Temperature | Room Temperature, sealed in a dry environment.[5] |

Table 4: Spectroscopic Data for N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester

| Spectrum Type | Key Data |

| SMILES | COC(=O)C--INVALID-LINK--C(O)=O[4] |

| InChI | 1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m0/s1[4] |

| IR (cm⁻¹) | Characteristic peaks for N-H, C-H, and C=O bonds are expected.[6] |

| Mass Spectrum | The mass spectrum would show fragmentation patterns related to the loss of the Boc group and other characteristic fragments. |

Experimental Protocols

The synthesis of N-tert-butoxycarbonyl-L-aspartic acid methyl esters can be achieved through several established methods. The choice of protocol often depends on the desired isomer and the available starting materials.

Synthesis of N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester

Method 1: From L-Aspartic acid β-methyl ester hydrochloride

This protocol involves the protection of the amino group of pre-esterified L-aspartic acid.

-

Materials: L-Aspartic acid β-methyl ester hydrochloride, Dioxane, Water, Sodium carbonate (Na₂CO₃), Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Ethyl acetate, 6N HCl.

-

Procedure:

-

Dissolve L-Aspartic acid β-methyl ester hydrochloride in a mixture of water and dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium carbonate to the stirred solution, followed by the dropwise addition of di-tert-butyl dicarbonate dissolved in dioxane over 2-3 hours.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Extract the solution with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2 with 6N HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Concentrate the solution under reduced pressure to yield the product.[7]

-

Method 2: From L-Aspartic acid

This method involves direct Boc protection followed by selective esterification.

-

Materials: L-Aspartic acid, Potassium bicarbonate solution, Di-tert-butyl dicarbonate (Boc₂O), Hydrochloric acid, Dichloromethane, Anhydrous sodium sulfate, Petroleum ether.

-

Procedure:

-

Dissolve L-aspartic acid in a potassium bicarbonate solution.

-

Add Boc₂O in portions and allow the reaction to proceed for several hours.

-

Acidify the reaction mixture to a pH of 3-4 with hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine until neutral and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution.

-

Add petroleum ether to induce crystallization of Boc-L-aspartic acid.

-

The resulting Boc-L-aspartic acid can then be selectively esterified at the β-carboxyl group using appropriate methods.[8]

-

Synthesis of N-tert-butoxycarbonyl-L-aspartic acid 1-methyl ester

This isomer is typically synthesized by first protecting the β-carboxyl group, followed by esterification of the α-carboxyl group, and subsequent deprotection of the β-carboxyl group. A common strategy involves the use of a benzyl (B1604629) ester for the β-carboxyl group.

-

Procedure Outline:

-

Start with N-Boc-L-aspartic acid.

-

Selectively esterify the β-carboxyl group, for instance, by forming a benzyl ester.[9]

-

Esterify the free α-carboxyl group to a methyl ester using a suitable methylating agent (e.g., diazomethane (B1218177) or methyl iodide with a base).[10]

-

Remove the β-benzyl protecting group via hydrogenolysis to yield the final product.

-

Purification

Purification of the final products is typically achieved through column chromatography on silica (B1680970) gel, using a solvent system such as ethyl acetate/petroleum ether, followed by crystallization.[11]

Applications in Drug Development and Research

N-tert-butoxycarbonyl-L-aspartic acid methyl esters are invaluable intermediates in the synthesis of a wide range of biologically active molecules.

Solid-Phase Peptide Synthesis (SPPS)

Boc-Asp(OMe)-OH is a key building block in Boc-chemistry-based solid-phase peptide synthesis. The Boc group provides temporary protection of the α-amino group, while the methyl ester protects the side-chain carboxyl group.

The following diagram illustrates a typical cycle for the incorporation of a Boc-Asp(OMe)-OH residue into a growing peptide chain on a solid support.

Caption: Workflow for Boc-Solid Phase Peptide Synthesis.

Synthesis of Glycoprotein (B1211001) IIb/IIIa Antagonists

N-tert-butoxycarbonyl-L-aspartic acid methyl esters are utilized in the synthesis of peptidomimetics that act as antagonists of the glycoprotein IIb/IIIa receptor.[5] This receptor plays a crucial role in platelet aggregation, making its antagonists effective antiplatelet agents for the treatment and prevention of cardiovascular diseases.[12][13][14]

The following diagram illustrates the signaling pathway leading to platelet aggregation and the mechanism of action of glycoprotein IIb/IIIa antagonists.

References

- 1. 1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate 98045-03-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Boc-L-aspartic acid 4-methyl ester | 59768-74-0 [chemicalbook.com]

- 3. N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester | C16H21NO6 | CID 1581888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Boc-L-aspartic acid 4-methyl ester Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. jchps.com [jchps.com]

- 8. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]

- 9. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Glycoprotein IIb/IIIa inhibitors: an update on the mechanism of action and use of functional testing methods to assess antiplatelet efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Asp-OMe for Researchers and Drug Development Professionals

This guide provides comprehensive technical information on N-Boc-L-aspartic acid α-methyl ester (Boc-Asp-OMe), a key building block in synthetic organic chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry who require detailed data and protocols for the application of this compound.

Core Compound Data

This compound is a derivative of the amino acid L-aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the alpha-carboxylic acid is esterified as a methyl ester. This protection strategy is fundamental in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.

| Property | Value | Source(s) |

| Molecular Formula | C10H17NO6 | [1][2] |

| Molecular Weight | 247.25 g/mol | [3][4][5] |

| Alternate Name | N-Boc-L-aspartic acid alpha-methyl ester | [2] |

| CAS Number | 98045-03-5 | [2][6] |

Experimental Protocols

The following protocols are generalized procedures for the synthesis and application of N-Boc protected amino acid methyl esters, such as this compound, in peptide synthesis. These methods are for reference only and may require optimization based on specific laboratory conditions and downstream applications.

General Protocol for the Synthesis of N-Boc-α-Amino Acid Methyl Esters

This two-step procedure outlines the esterification of an α-amino acid followed by the protection of the amino group with a Boc moiety.

Step 1: Esterification of the α-Amino Acid

-

Suspend the desired α-amino acid (1.0 equivalent) in methanol (B129727) (MeOH).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl2) (3.0 equivalents) dropwise to the mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

-

Remove the solvent under reduced pressure to yield the α-amino acid methyl ester hydrochloride salt, which can be used in the next step without further purification.[3]

Step 2: N-Boc Protection

-

Dissolve the α-amino acid methyl ester hydrochloride (1.0 equivalent) from the previous step in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

-

Cool the solution to 0 °C.

-

Add sodium bicarbonate (NaHCO3) (3.0 equivalents) and di-tert-butyl dicarbonate (B1257347) (Boc2O) (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 10 hours.

-

Remove the volatile components in vacuo.

-

Dilute the residue with water and extract the aqueous phase three times with ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc-α-amino acid methyl ester.[3]

Protocol for Dipeptide Synthesis using this compound in Solution-Phase

This protocol describes the coupling of this compound with another amino acid ester (e.g., Phenylalanine methyl ester) to form a dipeptide.

-

Activation of this compound: Dissolve this compound (1.0 equivalent) and a coupling agent such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in a suitable solvent like dichloromethane (B109758) (DCM). Cool the solution to 0 °C. Add a carbodiimide (B86325) coupling reagent, for instance, N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents), and stir for 15-20 minutes at 0 °C.[4]

-

Coupling Reaction: In a separate flask, prepare a solution of the amino acid methyl ester hydrochloride (e.g., Phe-OMe·HCl) and a non-nucleophilic base like N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) to neutralize the salt. Add this solution to the activated this compound solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.[4]

-

Work-up and Purification: If DCC was used, a precipitate of dicyclohexylurea (DCU) will form and should be removed by filtration. Dilute the filtrate with ethyl acetate and wash successively with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude dipeptide can be purified by flash column chromatography.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a single coupling cycle in solution-phase peptide synthesis utilizing a Boc-protected amino acid like this compound.

References

The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone in the field of peptide synthesis, particularly in the pioneering work of Bruce Merrifield's solid-phase peptide synthesis (SPPS). This guide offers a comprehensive technical overview of the Boc group's central role, detailing its mechanism, application, and the nuances of its use in the synthesis of peptides.

Core Function and Mechanism of the Boc Protecting Group

The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid. This protection is crucial to prevent unwanted side reactions during peptide bond formation, thereby ensuring the sequential and controlled assembly of the peptide chain.[1] The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[2]

A key characteristic of the Boc group is its lability under acidic conditions, which allows for its selective removal without affecting the more acid-stable benzyl-based protecting groups often used for amino acid side chains in the Boc/Bzl strategy.[1][3]

Mechanism of Boc Protection:

The protection of an amino group with Boc anhydride (B1165640) is a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, releasing a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts, carbon dioxide and tert-butanol.[4]

Mechanism of Boc Deprotection:

The removal of the Boc group is typically achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[4] The mechanism involves the following steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

-

Cleavage: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine of the peptide.[1]

The reactive tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan and methionine. To prevent this, scavengers such as dithiothreitol (B142953) (DTE), anisole, or thioanisole (B89551) are often added to the deprotection solution.[1]

The Boc-SPPS Workflow

The Boc strategy in solid-phase peptide synthesis follows a cyclical process of deprotection, neutralization, and coupling.

Data Presentation: A Quantitative Perspective

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

Table 1: Comparison of TFA Concentrations for Boc Deprotection

| TFA Concentration in DCM | Deprotection Time | Average Peptide Purity Improvement (vs. 100% TFA) | Key Observation | Reference |

| 55% | 30 min | 9% | Higher purity due to better resin swelling and more complete Boc removal. | [5] |

| 100% | 5 min | N/A | Increased formation of omission analogs due to insufficient resin swelling. | [5] |

| 50% | 5 min | - | Incomplete deprotection (78% target peptide), leading to deletion sequences. | [6] |

| 50% | 30 min | - | Complete deprotection, resulting in a clean end product. | [6] |

Table 2: Overview of Common Coupling Reagents in Boc-SPPS

| Coupling Reagent | Description | Advantages | Disadvantages |

| DCC/HOBt | Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Effective and widely used in early Boc-SPPS. HOBt suppresses racemization.[7] | Formation of insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove.[7] |

| HBTU/DIEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / Diisopropylethylamine | Fast and efficient coupling with minimal racemization.[8] | Can lead to guanidinylation of the N-terminus if used in excess. Higher cost. |

| BOP/DIEA | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate / Diisopropylethylamine | Minimal racemization and no dehydration byproducts for Asn and Gln. | Forms carcinogenic hexamethylphosphoramide (B148902) (HMPA) as a byproduct. |

Table 3: Comparative Yields in Peptide Synthesis

| Peptide | Synthesis Strategy | Overall Yield | Purity | Reference |

| Leu-enkephalin | Boc-SPPS (aqueous media) | 61% | - | [9] |

| Amyloid Beta (1-42) | Microwave-assisted Fmoc-SPPS | 87% | 67% | [10] |

| Boc-Phe-Ile-OMe (dipeptide) | Boc protection with TBTU/HOBt in water | 90% | 98% | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of the Boc strategy in peptide synthesis.

Protocol 1: Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)

This protocol is a standard procedure for attaching the first amino acid to a chloromethylated polystyrene resin.

Diagram of Merrifield Resin Loading

Methodology:

-

Preparation of the Cesium Salt:

-

Dissolve the Boc-amino acid in methanol (B129727) (5 mL/mmol) and add water (0.5 mL/mmol).

-

Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

-

Evaporate the mixture to dryness.

-

Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step.[11]

-

-

Attachment to Resin:

-

Swell the Merrifield resin in DMF (6-8 mL per gram of resin) in a reaction vessel.

-

Add the dried Boc-amino acid cesium salt (1.0 equivalent based on the resin's chlorine substitution).

-

Shake the mixture at 50°C for 24 hours.[11]

-

-

Washing:

-

Filter the resin.

-

Wash the resin thoroughly with DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.

-

Dry the resin under vacuum to a constant weight.[11]

-

Protocol 2: Standard Boc Deprotection Cycle

This protocol outlines a single cycle of Boc group removal, neutralization, and coupling of the next amino acid.

Methodology:

-

Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM and add a solution of 50% TFA in DCM (10 mL/g of resin).

-

Agitate the mixture for 5 minutes (pre-wash).[12]

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[12]

-

Drain the TFA solution and wash the resin with DCM (3x) and isopropanol (B130326) (2x).

-

-

Neutralization:

-

Add a 10% solution of DIEA in DCM to the resin.

-

Agitate for 2 minutes, then drain. Repeat this step.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Amino Acid Coupling (using HBTU):

-

In a separate vessel, dissolve the next Boc-protected amino acid (2.0 equivalents relative to resin substitution) and HBTU (2.0 equivalents) in DMF.

-

Add this solution to the resin, followed by DIEA (4.0 equivalents).[13]

-

Agitate the mixture for 10-60 minutes, monitoring the reaction completion with the Kaiser test.[13]

-

-

Washing:

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

-

Protocol 3: Final Cleavage from Merrifield Resin using HF

This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups. Note: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

Methodology:

-

Resin Preparation: Dry the peptide-resin under vacuum.

-

HF Cleavage:

-

Place the dried peptide-resin in a specialized HF-resistant reaction vessel.

-

Add appropriate scavengers (e.g., anisole).

-

Cool the vessel in a dry ice/methanol bath.

-

Distill anhydrous HF into the reaction vessel (approximately 10 mL/g of resin).

-

Stir the reaction mixture at 0°C for 45-60 minutes.

-

Evaporate the HF under vacuum.

-

-

Peptide Precipitation and Washing:

-

Suspend the residue in cold diethyl ether and wash thoroughly.

-

Filter to collect the precipitated peptide.

-

-

Extraction and Purification:

-

Dissolve the crude peptide in an appropriate aqueous buffer.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Common Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially impacting the yield and purity of the final peptide.

-

Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amino group of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is less prevalent in Boc-SPPS compared to Fmoc-SPPS because the N-terminal amine is protonated after deprotection.[] In situ neutralization protocols can further suppress this side reaction.[]

-

Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to epimerization at the α-carbon. The use of additives like HOBt can minimize racemization.[7]

-

Alkylation: The tert-butyl cation generated during Boc deprotection can alkylate sensitive residues like tryptophan and methionine. The addition of scavengers is crucial to prevent this.[1]

Conclusion

The Boc protecting group, integral to the development of solid-phase peptide synthesis, remains a robust and valuable tool in the synthesis of peptides. Its acid lability, coupled with the stability of benzyl-based side-chain protecting groups, provides a reliable strategy for the assembly of peptide chains. While the harsh final cleavage conditions with HF require special handling, the Boc strategy offers advantages in synthesizing long or aggregation-prone peptides. A thorough understanding of the underlying chemistry, reaction conditions, and potential side reactions, as detailed in this guide, is essential for researchers, scientists, and drug development professionals to effectively utilize the Boc protecting group in their peptide synthesis endeavors.

References

- 1. peptide.com [peptide.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. peptide.com [peptide.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 10. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

Boc-Asp-OMe: A Technical Guide to a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-L-aspartic acid β-methyl ester, commonly referred to as Boc-Asp-OMe, is a valuable and versatile chiral building block in modern organic synthesis. Its unique structural features, possessing both a protected amine and a selectively esterified side-chain carboxyl group, make it an ideal starting material for a wide array of chemical transformations. This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, detailed synthesis protocols, and its application in peptide synthesis and as a chiral precursor for the synthesis of complex, non-peptidic molecules. Particular emphasis is placed on its role in asymmetric synthesis, supported by experimental procedures and quantitative data.

Chemical Properties and Specifications

This compound is a derivative of the naturally occurring amino acid L-aspartic acid. The tert-butyloxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the α-amino functionality, while the methyl ester at the β-carboxylic acid allows for selective chemical manipulation.[1][2]

| Property | Value |

| Synonyms | N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester, Boc-L-Asp(OMe)-OH, Boc-Asp(β-OMe)-OH |

| CAS Number | 59768-74-0 |

| Molecular Formula | C₁₀H₁₇NO₆ |

| Molecular Weight | 247.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol (B129727) and dichloromethane (B109758); less soluble in water.[3] |

| Chirality | L-configuration at the α-carbon |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from L-aspartic acid: selective esterification of the β-carboxylic acid followed by Boc protection of the α-amino group. A representative synthetic route is detailed below.

Experimental Protocol: Synthesis of Boc-L-Asp(OMe)-OH

Step 1: Synthesis of L-Aspartic acid β-methyl ester hydrochloride

A detailed, reliable procedure for the selective esterification of L-aspartic acid can be adapted from established methods.

-

Reaction Setup: Suspend L-aspartic acid (1 equiv.) in methanol.

-

Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equiv.).

-

Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to obtain a solid. Wash the solid with diethyl ether to yield L-Aspartic acid β-methyl ester hydrochloride.

Step 2: Boc Protection of L-Aspartic acid β-methyl ester hydrochloride

This procedure is adapted from a method for the synthesis of a related compound, N-Boc-L-aspartic acid-4-methyl ester-1-benzyl ester.[3]

-

Reaction Setup: Dissolve L-aspartic acid-beta-methyl ester hydrochloride (1 equiv., e.g., 9.18g, 50mmol) in a mixture of methanol (120mL) at room temperature.[3]

-

Base Addition: Add triethylamine (B128534) (4 equiv., e.g., 20.24g, 200mmol) to the solution.[3]

-

Boc Protection: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (2 equiv., e.g., 21.8g, 100mmol).[3]

-

Reaction: Stir the reaction solution overnight at room temperature.[3]

-

Work-up: Concentrate the reaction solution until dry. Add cold 1N HCl aqueous solution to adjust the pH to 2-3.[3]

-

Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (4 x 80mL). Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]

-

Purification: Concentrate the organic phase under reduced pressure to yield the product.

Applications in Peptide Synthesis

This compound is a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, primarily within the Boc/Bzl protection strategy.

Solid-Phase Peptide Synthesis (SPPS)

In Boc-SPPS, the Nα-Boc group is used for temporary protection and is removed with a moderate acid like trifluoroacetic acid (TFA). The side-chain protecting groups, such as the methyl ester in this compound, are generally stable to these conditions and are removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[1]

This protocol outlines a standard coupling cycle for incorporating a Boc-Asp(OMe)-OH residue onto a growing peptide chain on a solid support.

-

Resin Preparation: The peptide-resin with a free N-terminal amine is swollen in dichloromethane (DCM).

-

Boc Deprotection: The Nα-Boc group is removed by treating the resin with 50% TFA in DCM for 30 minutes. The resin is then washed with DCM and a neutralization base solution (e.g., 5% N,N-diisopropylethylamine (DIEA) in DCM).

-

Activation of Boc-Asp(OMe)-OH: In a separate vessel, dissolve Boc-Asp(OMe)-OH (4 equivalents relative to resin loading) and a coupling agent like 1-Hydroxybenzotriazole (HOBt) (4 equivalents) in N,N-dimethylformamide (DMF). Add a carbodiimide (B86325) activator such as N,N'-diisopropylcarbodiimide (DIC) (4 equivalents) and allow the activation to proceed for 10-15 minutes.

-

Coupling: Add the activated Boc-Asp(OMe)-OH solution to the neutralized peptide-resin and agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) test.

-

Washing: After complete coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

Solution-Phase Peptide Synthesis

This compound is also frequently used in solution-phase synthesis, particularly for the preparation of di- or tri-peptides which can then be used as building blocks in larger syntheses.

-

Preparation of the Amine Component: Dissolve glycine (B1666218) methyl ester hydrochloride (1.1 equivalents) in DCM and neutralize with a base like N-methylmorpholine (NMM) or DIEA (1.1 equivalents) to generate the free amine.

-

Activation of the Carboxyl Component: In a separate flask, dissolve Boc-Asp(OMe)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0°C in an ice bath. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) and stir for 15-20 minutes.

-

Coupling: Add the prepared free amine solution to the activated Boc-Asp(OMe)-OH solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC was used). Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Application as a Chiral Building Block in Asymmetric Synthesis

The true versatility of this compound lies in its application as a chiral starting material for the synthesis of a variety of complex, non-peptidic molecules. The defined stereochemistry at the α-carbon and the orthogonal protecting groups allow for its use as a chiral template or precursor.

Synthesis of β-Amino Acids

This compound can serve as a precursor for the synthesis of β-amino acids through homologation reactions. While the Arndt-Eistert homologation is a classic method, newer, safer protocols are continuously being developed.[4] A general strategy involves the conversion of the α-carboxylic acid to a diazoketone, followed by a Wolff rearrangement and subsequent trapping with a nucleophile.

Precursor to Chiral Ligands and Auxiliaries

The functional handles on this compound can be elaborated to generate chiral ligands for asymmetric catalysis or chiral auxiliaries to direct stereoselective reactions. For instance, the carboxylic acid can be reduced to an alcohol, which can then be further functionalized.

Synthesis of Bioactive Molecules

Boc-L-aspartic acid β-methyl ester has been utilized as a key intermediate in the synthesis of various biologically active compounds.

This class of compounds are potent antiplatelet agents. The synthesis of certain isoxazoline-based antagonists utilizes intermediates derived from Boc-protected aspartic acid derivatives. Although a specific protocol starting from this compound is not detailed in the readily available literature, the general synthetic strategy involves the use of a chiral amine derived from aspartic acid.

Leukotriene A4 hydrolase is an enzyme involved in the inflammatory response. Glutamic acid analogs, synthesized from aspartic acid precursors, have been shown to be potent inhibitors of this enzyme. The synthesis of these analogs often involves the manipulation of the side-chain functionality of a protected aspartic acid derivative.

| Application | Compound Class/Target Enzyme | Reference(s) |

| Synthesis of Bioactive Molecules | Isoxazoline Glycoprotein IIb/IIIa Antagonists | [3] |

| Synthesis of Bioactive Molecules | Inhibitors of Leukotriene A4 Hydrolase | [5] |

Conclusion

This compound is a highly valuable chiral building block with broad applications in organic synthesis. Its utility in both solid-phase and solution-phase peptide synthesis is well-established. Furthermore, its potential as a chiral precursor for the asymmetric synthesis of complex molecules, including β-amino acids and various enzyme inhibitors, makes it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]

- 3. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]

- 4. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

The Genesis of a Cornerstone in Peptide Synthesis: The Discovery and Initial Studies of Boc-Protected Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of the tert-butyloxycarbonyl (Boc) protecting group in the late 1950s marked a pivotal moment in the field of peptide chemistry. Its unique acid-labile nature, coupled with its stability to a wide range of other reaction conditions, revolutionized the art of peptide synthesis, paving the way for the development of complex therapeutic peptides and advancing our understanding of protein structure and function. This technical guide delves into the seminal discovery and initial studies of Boc-protected amino acids, providing a detailed look at the foundational experimental protocols and the quantitative data that established this indispensable tool in the chemist's arsenal.

The Dawn of a New Protecting Group: Two Seminal Approaches

In 1957, two independent research groups, McKay and Albertson, and Anderson and McGregor, published their groundbreaking work on the synthesis and application of Boc-protected amino acids.[1] Their pioneering efforts laid the chemical groundwork for what would become a cornerstone of both solution-phase and solid-phase peptide synthesis.

The Mixed Carbonic Anhydride Method of McKay and Albertson

McKay and Albertson explored the use of various amine-masking groups and developed a "mixed carbonate" method for the introduction of the Boc group.[1] This approach, while historically significant, was noted by the authors to produce modest yields. The fundamental workflow involved the reaction of an amino acid ester with a mixed carbonate of tert-butanol (B103910).

The Activated Ester Approach of Anderson and McGregor

Anderson and McGregor introduced a more efficient and widely adopted method utilizing an activated ester, tert-butyl p-nitrophenyl carbonate.[1] This reagent reacted cleanly with amino acids under basic conditions to afford the corresponding N-Boc-amino acids in good to excellent yields. This method proved to be more general and reliable, contributing significantly to the rapid adoption of Boc chemistry.

Quantitative Data from Initial Studies

The initial publications provided crucial data on the efficacy of these new methods for a variety of amino acids. The following tables summarize the yields reported in these early studies, offering a quantitative comparison of the two foundational approaches.

Table 1: Synthesis of Boc-Amino Acids via the Mixed Carbonate Method (McKay and Albertson, 1957)

| Amino Acid Derivative | Yield (%) |

| Carbo-t-butoxy-glycine | Poor |

| Carbo-t-butoxy-DL-alanine | Poor |

Note: McKay and Albertson reported that the yields for the mixed carbonate method were generally poor, often in the 20-30% range for analogous carbamates, and did not provide specific yields for all synthesized Boc-amino acids in their seminal paper.

Table 2: Synthesis of Boc-Amino Acids via the tert-Butyl p-Nitrophenyl Carbonate Method (Anderson and McGregor, 1957)

| Amino Acid | Yield (%) |

| L-Alanine | 81 |

| L-Leucine | 85 |

| L-Isoleucine | 83 |

| L-Methionine | 80 |

| L-Phenylalanine | 88 |

| Glycine | 75 |

| DL-Serine | 70 |

| L-Tyrosine | 82 |

| L-Tryptophan | 78 |

| L-Proline | 79 |

| L-Valine | 84 |

Detailed Experimental Protocols from the Seminal Studies

The following sections provide detailed methodologies for the key experiments described by McKay and Albertson, and Anderson and McGregor, reconstructed from their 1957 publications.

General Protocol for the Synthesis of Boc-Amino Acids via the Mixed Carbonate Method (McKay and Albertson)

This protocol describes the general approach taken by McKay and Albertson for the synthesis of carbo-t-butoxy amino acids.

Reagents and Molar Equivalents:

| Reagent | Molar Equivalent |

| Amino Acid Ester Hydrochloride | 1.0 |

| Pyridine (B92270) | 2.0 |

| Phenyl Chloroformate | 1.0 |

| tert-Butanol | Excess |

| Sodium Hydroxide (B78521) (for saponification) | 1.1 |

Procedure:

-

Preparation of the Mixed Carbonate: Phenyl chloroformate (1.0 eq.) is added to a solution of the amino acid ester hydrochloride (1.0 eq.) in pyridine (2.0 eq.) at 0°C.

-

Reaction with tert-Butanol: A solution of tert-butanol (excess) is then added to the reaction mixture. The reaction is allowed to proceed, though specific times and temperatures were not detailed in the original publication for all substrates.

-

Workup and Saponification: The reaction mixture is worked up to isolate the Boc-amino acid ester. This ester is then saponified using aqueous sodium hydroxide (1.1 eq.) to yield the free Boc-amino acid.

-

Isolation: The Boc-amino acid is isolated by acidification of the aqueous solution and extraction with an organic solvent, followed by drying and evaporation of the solvent.

Synthesis of tert-Butyl p-Nitrophenyl Carbonate (Anderson and McGregor)

This protocol details the preparation of the key activated ester reagent used by Anderson and McGregor.

Reagents and Molar Equivalents:

| Reagent | Molar Equivalent |

| p-Nitrophenol | 1.0 |

| Pyridine | 1.0 |

| tert-Butyl Chloroformate | 1.0 |

Procedure:

-

Reaction Setup: A solution of p-nitrophenol (1.0 eq.) in pyridine (1.0 eq.) and a suitable solvent (e.g., chloroform) is cooled in an ice bath.

-

Addition of tert-Butyl Chloroformate: tert-Butyl chloroformate (1.0 eq.) is added dropwise to the cooled solution with stirring.

-

Reaction: The reaction mixture is stirred for a specified period at a controlled temperature (e.g., 0°C to room temperature).

-

Workup: The reaction mixture is washed successively with dilute acid, water, and brine. The organic layer is then dried over a suitable drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

Crystallization: The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water).

General Protocol for the Synthesis of Boc-Amino Acids using tert-Butyl p-Nitrophenyl Carbonate (Anderson and McGregor)

This protocol outlines the general procedure for the N-protection of amino acids as reported by Anderson and McGregor.

Reagents and Molar Equivalents:

| Reagent | Molar Equivalent |

| Amino Acid | 1.0 |

| Sodium Bicarbonate | 2.0 |

| tert-Butyl p-Nitrophenyl Carbonate | 1.1 |

| Dioxane/Water | (Solvent) |

Procedure:

-

Dissolution of Amino Acid: The amino acid (1.0 eq.) is dissolved in an aqueous solution of sodium bicarbonate (2.0 eq.).

-

Addition of Activated Ester: A solution of tert-butyl p-nitrophenyl carbonate (1.1 eq.) in dioxane is added to the amino acid solution.

-

Reaction: The heterogeneous mixture is stirred vigorously at room temperature for 24 hours.

-

Workup: The reaction mixture is diluted with water and extracted with ether to remove the p-nitrophenol byproduct.

-

Isolation of Boc-Amino Acid: The aqueous layer is acidified to a low pH (e.g., pH 2-3) with a suitable acid (e.g., citric acid or HCl).

-

Extraction and Purification: The precipitated Boc-amino acid is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water, dried over a drying agent, and the solvent is evaporated to yield the crude product. The product is then purified by crystallization.

Visualizing the Foundational Workflows

The following diagrams, generated using the DOT language, illustrate the logical and experimental workflows of the seminal studies on Boc-protected amino acids.

Conclusion

The pioneering work of McKay and Albertson, and Anderson and McGregor in 1957 laid the indispensable groundwork for the widespread use of Boc-protected amino acids in peptide synthesis. While the mixed carbonate method demonstrated the feasibility of the Boc group, it was the more efficient and higher-yielding activated ester approach that truly unlocked its potential. The data and protocols from these initial studies not only established the viability of this new protecting group but also provided the fundamental knowledge upon which decades of advancements in peptide chemistry have been built. For researchers and professionals in drug development, a thorough understanding of these foundational principles remains essential for the rational design and synthesis of novel peptide-based therapeutics.

References

A Comprehensive Technical Guide to the Solubility of Boc-Asp-OMe in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester (Boc-Asp-OMe), a crucial building block in peptide synthesis and drug development. This document offers both reported solubility data and detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Core Solubility Data

The solubility of this compound has been qualitatively described in several common organic solvents. Quantitative data, however, is limited in publicly available literature. This guide presents the available information to aid in the planning of experiments and synthetic procedures.

Quantitative Solubility Data

A single quantitative data point has been reported for the solubility of this compound.

| Solvent | Solubility (mg/mL) | Method |

| Dimethyl Sulfoxide (DMSO) | 200 | Ultrasonic |

Table 1: Quantitative solubility of this compound in DMSO.[1]

Qualitative Solubility Information

This compound is reported to be soluble in a range of common organic solvents. While precise concentrations are not specified in the available literature, the following solvents are known to effectively dissolve the compound:

-

Dichloromethane

-

Ethyl Acetate

-

Acetone

-

Methanol

This qualitative information is valuable for selecting appropriate solvents for reactions, purification, and analytical procedures. To obtain precise solubility values in these and other solvents, the experimental protocols detailed below can be employed.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvents, the following detailed experimental protocols are provided. These methods represent common and reliable approaches for determining the solubility of small molecules.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a known volume (e.g., 2 mL) of the selected organic solvent in a sealed, chemically inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24 and 48 hours) to ensure the concentration of the dissolved solid in the supernatant remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the sample at a high speed (e.g., 10,000 x g for 10-15 minutes).

-

Sample Extraction: Carefully withdraw a precise volume of the clear supernatant using a calibrated micropipette. To ensure no particulate matter is transferred, it is recommended to filter the supernatant through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter).

-

Quantification: Determine the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, as detailed in the subsequent sections.

-

Calculation: The solubility is calculated from the determined concentration and is typically expressed in mg/mL or mol/L.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a highly sensitive and accurate method for quantifying the concentration of a solute in a saturated solution.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for the HPLC analysis. A typical concentration range might be from 0.01 mg/mL to 1 mg/mL.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area versus the concentration of this compound. The curve should exhibit a linear relationship (R² > 0.99).

-

Sample Analysis: Dilute the filtered supernatant obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Injection and Data Acquisition: Inject the diluted sample into the HPLC system and record the chromatogram.

-

Quantification: Determine the peak area of this compound in the sample chromatogram. Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the original concentration of this compound in the saturated supernatant, which represents its solubility.

Suggested HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA). A typical gradient could be 10-90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm, as the amide bond in the Boc protecting group absorbs in this region.

-

Injection Volume: 10 µL.

Quantification by Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method for determining the concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration.

Methodology:

-

Selection of Internal Standard: Choose an internal standard that is soluble in the deuterated solvent to be used, has a known purity, is chemically inert towards this compound, and has at least one resonance that is well-resolved from the analyte's signals. For this compound in deuterated chloroform (CDCl₃) or DMSO-d₆, suitable internal standards include dimethyl sulfone or 1,4-dinitrobenzene.

-

Sample Preparation: Accurately weigh a known amount of the filtered supernatant from the shake-flask experiment into an NMR tube. To this, add an accurately weighed amount of the chosen internal standard. Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum of the sample. To ensure accurate quantification, it is crucial to use appropriate acquisition parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for small molecules) and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

-

Integration: Integrate a well-resolved signal from this compound (e.g., the singlet from the tert-butyl group) and a well-resolved signal from the internal standard.

-

Concentration Calculation: The concentration of this compound can be calculated using the following formula:

Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Molar_mass_analyte / Mass_standard) * Purity_standard

Where:

-

Integral_analyte and Integral_standard are the integrated peak areas.

-

N_protons_analyte and N_protons_standard are the number of protons giving rise to the integrated signals.

-

Molar_mass_analyte is the molar mass of this compound (247.25 g/mol ).

-

Mass_standard is the mass of the internal standard added.

-

Purity_standard is the purity of the internal standard.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC or qNMR analysis.

Caption: Workflow for solubility determination.

References

Spectroscopic Analysis of Boc-Asp-OMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-aspartic acid α-methyl ester (Boc-Asp-OMe), a key building block in peptide synthesis and drug discovery. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from analyses of structurally similar compounds and established principles of spectroscopic interpretation, as direct experimental spectra for this specific compound are not consistently published in publicly accessible literature.

Table 1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |

| ~5.40 | d | 1H | NH (Amide) |

| ~4.60 | m | 1H | α-CH |

| ~3.75 | s | 3H | OCH₃ (Methyl Ester) |

| ~2.95 | dd | 1H | β-CH₂ |

| ~2.80 | dd | 1H | β-CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

d: doublet, m: multiplet, s: singlet, dd: doublet of doublets

Table 2: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~172.5 | C=O (Carboxylic Acid) |

| ~171.0 | C=O (Methyl Ester) |

| ~155.5 | C=O (Boc) |

| ~80.0 | C (CH₃)₃ (Boc) |

| ~52.5 | OC H₃ (Methyl Ester) |

| ~50.0 | α-CH |

| ~36.5 | β-CH₂ |

| 28.3 | C(C H₃)₃ (Boc) |

Table 3: Predicted IR Absorption Data for this compound

| Frequency (cm⁻¹) | Functional Group |

| ~3300 | N-H Stretch (Amide) |

| ~2980 | C-H Stretch (Aliphatic) |

| ~1740 | C=O Stretch (Ester) |

| ~1710 | C=O Stretch (Carboxylic Acid & Urethane) |

| ~1520 | N-H Bend (Amide II) |

| ~1160 | C-O Stretch (Ester and Urethane) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Tentative Assignment |

| 248.1180 | [M+H]⁺ (Calculated for C₁₀H₁₈NO₆⁺) |

| 192.0553 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 148.0604 | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

Spectral Width: -2 to 12 ppm

-